3,5-Difluorobenzaldehyde

Catalog No.
S752723
CAS No.
32085-88-4
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzaldehyde

CAS Number

32085-88-4

Product Name

3,5-Difluorobenzaldehyde

IUPAC Name

3,5-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H

InChI Key

ASOFZHSTJHGQDT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C=O

Canonical SMILES

C1=C(C=C(C=C1F)F)C=O

3,5-Difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms positioned at the 3 and 5 positions on a benzene ring, with the molecular formula C7H4F2OC_7H_4F_2O and a CAS number of 32085-88-4. This compound appears as a white or colorless to light yellow powder or liquid, with a melting point of approximately 25 °C and a minimum purity of 98% as determined by gas chromatography . The unique arrangement of substituents on the benzene ring contributes to its distinct chemical properties and reactivity.

Currently, there is no documented research on the specific mechanism of action of 3,5-difluorobenzaldehyde in biological systems.

3,5-difluorobenzaldehyde is likely to exhibit similar hazards as other aromatic aldehydes. Here are some safety considerations:

  • Flammability: 3,5-difluorobenzaldehyde has a flash point of 56 °C, indicating flammability. It should be handled away from heat sources and open flames [].
  • Toxicity: Specific toxicity data for 3,5-difluorobenzaldehyde is limited. However, due to its structural similarity to other aromatic aldehydes, it should be handled with care and may cause irritation to skin, eyes, and respiratory system upon exposure [].
  • General Precautions: Standard laboratory safety practices should be followed when handling 3,5-difluorobenzaldehyde, including wearing gloves, safety glasses, and working in a fume hood.

Synthesis and Characterization:

  • Vilsmeier-Haack formylation of 3,5-difluorotoluene [].
  • Palladium-catalyzed cross-coupling reactions [].
  • Oxidation of 3,5-difluorobenzyl alcohol [].

These methods allow researchers to prepare 3,5-difluorobenzaldehyde with desired purity and quantities for further investigations.

Synthetic Precursor:

Due to the presence of the fluorine atoms and the aldehyde functional group, 3,5-difluorobenzaldehyde acts as a valuable building block in organic synthesis. Its unique chemical properties make it suitable for the preparation of various complex molecules with potential applications in different fields.

  • Pharmaceutical Research: The introduction of the difluorinated benzyl group into drug candidates can improve their biological properties, such as potency, metabolic stability, and blood-brain barrier penetration [].
  • Material Science: 3,5-Difluorobenzaldehyde can be used to synthesize conjugated polymers with interesting optical and electronic properties, potentially applicable in organic electronics and optoelectronic devices [].

Studies on Reactivity:

The presence of fluorine atoms in 3,5-difluorobenzaldehyde influences its reactivity compared to non-fluorinated analogs. Researchers have investigated its reaction behavior with various reagents to understand its potential applications and limitations.

  • Nucleophilic Addition Reactions: The aldehyde group in 3,5-difluorobenzaldehyde readily undergoes nucleophilic addition reactions, allowing the formation of diverse derivatives with specific functionalities [].
  • Metal-Catalyzed Transformations: The combination of fluorine atoms and the aldehyde group makes 3,5-difluorobenzaldehyde suitable for various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecules with desired carbon-carbon bonds [].
Typical of aldehydes. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as Grignard reagents or hydride donors, forming alcohols.
  • Condensation Reactions: It can participate in aldol condensation reactions, leading to β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds.
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing more complex organic molecules and derivatives .

Research indicates that 3,5-Difluorobenzaldehyde exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain bacterial strains. Additionally, compounds with similar structures have been explored for their anticancer properties, suggesting that 3,5-Difluorobenzaldehyde may possess bioactive characteristics worth investigating further in pharmaceutical applications .

Several synthesis methods for 3,5-Difluorobenzaldehyde exist, including:

  • From 3,5-Difluorobenzonitrile: This method involves hydrolyzing the nitrile to yield the aldehyde.
  • Fluorination of Benzaldehyde Derivatives: Direct fluorination methods can introduce fluorine atoms at the desired positions on the benzene ring.
  • Using Fluoroacetophenone as a Precursor: This approach involves various reaction conditions to achieve the desired substitution pattern.

These methods highlight the versatility in synthesizing this compound while emphasizing safety and efficiency in laboratory settings .

3,5-Difluorobenzaldehyde finds applications across several fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceutical compounds due to its unique reactivity.
  • Agricultural Chemicals: Its derivatives are explored for use in pesticides and herbicides.
  • Material Science: Used in the development of polymers and other materials due to its chemical properties.

The compound's ability to act as a building block in organic synthesis makes it valuable across these industries .

Interaction studies involving 3,5-Difluorobenzaldehyde focus on its reactivity with various biological molecules. These studies aim to understand how this compound interacts with proteins and enzymes, potentially leading to insights into its mechanism of action as an antibacterial agent. Additionally, research into its interactions with DNA and cell membranes may reveal further applications in medicinal chemistry .

When comparing 3,5-Difluorobenzaldehyde to similar compounds, several noteworthy analogs include:

Compound NameMolecular FormulaUnique Features
2,4-DifluorobenzaldehydeC7H4F2OFluorine atoms at different positions
4-FluorobenzaldehydeC7H5FOSingle fluorine substitution
3-FluorobenzaldehydeC7H5FOSimilar structure with one fluorine

Uniqueness: The distinct placement of fluorine atoms

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.76%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (10.2%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3,5-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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